molecular formula C13H10 B13754995 Fluorene-9-14C

Fluorene-9-14C

Cat. No.: B13754995
M. Wt: 168.21 g/mol
InChI Key: NIHNNTQXNPWCJQ-FOQJRBATSA-N
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Description

Fluorene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene rings fused to a central five-membered ring. The designation "Fluorene-9-¹⁴C" indicates that the molecule is isotopically labeled with carbon-14 at the 9th position (see structure below), making it a critical tool in environmental, metabolic, and pharmacokinetic tracer studies .

Structure of 9H-Fluorene (Fluorene-9-¹⁴C):

      Position 9 (¹⁴C-labeled)
        |
1–8    C
Positions

Properties

Molecular Formula

C13H10

Molecular Weight

168.21 g/mol

IUPAC Name

9H-fluorene

InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i9+2

InChI Key

NIHNNTQXNPWCJQ-FOQJRBATSA-N

Isomeric SMILES

[14CH2]1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fluorene-9-14C typically involves the incorporation of carbon-14 into the fluorene structure. One common method is the synthesis of 9-fluorenylmethanol, which involves the reaction of fluorene with ethyl formate under catalytic conditions to form 9-fluorenylformaldehyde, followed by reduction to 9-fluorenylmethanol

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. the general approach involves the use of carbon-14 labeled precursors in the synthesis process. The production must adhere to strict safety and regulatory guidelines due to the radioactive nature of carbon-14.

Chemical Reactions Analysis

Oxidation of Fluorene-9-14C

The primary reaction studied for this compound involves enzymatic oxidation to form 9-fluorenone (C₁₃H₈O). Key findings include:

  • Reaction Conditions :

    • Requires unsaturated fatty acids (e.g., oleic acid), Mn²⁺, and peroxidases (e.g., manganese peroxidase [MnP] or lignin peroxidase [LiP]) for optimal conversion .

    • Inhibitors like butylated hydroxytoluene (BHT) block the reaction, indicating a radical-mediated mechanism .

  • Kinetics :

    • Lag Phase : 12–15 hours before significant oxidation begins .

    • Conversion Rate : ~3.1 nmol/h during the linear phase (16–24 hours), achieving near-quantitative conversion to 9-fluorenone .

  • Intermediates :

    • Transient accumulation of 9-hydroxyfluorene (<10% of input) during oxidation .

Reaction Component Effect on 9-Fluorenone Yield
Oleate/Mn²⁺/EnzymeEssential (88% yield)
BHT (200 µM)Complete inhibition
Sodium metavanadateNo inhibition

Comparison with Other Polycyclic Aromatic Hydrocarbons (PAHs)

This compound oxidation kinetics were compared to other PAHs in lipid peroxidation systems :

Compound Lag Phase (h) Oxidation Rate (nmol/h)
This compound12–153.1
Benzo[a]pyrene24–300.8
Anthracene24–301.4
Diphenylmethane12–153.0

In Vivo Metabolism

In fungal cultures (Phanerochaete chrysosporium), this compound undergoes further transformations :

  • Primary Metabolite : 9-Fluorenone (coelutes with standards).

  • Secondary Metabolites : 9-Hydroxyfluorene (reduced form of 9-fluorenone).

  • Environmental Significance : Hydroxylated derivatives may exhibit estrogenic or dioxin-like activity upon photodegradation.

Analytical Characterization

Key methods for identifying reaction products include:

  • HPLC : Retention time matching with 9-fluorenone standards .

  • Mass Spectrometry : M/Z peaks at 180 (M⁺), 152, and 151 confirm 9-fluorenone .

  • Radioactivity Tracking : Quantitative recovery of ¹⁴C in products using liquid scintillation counting .

Scientific Research Applications

Biological Research Applications

1.1 Metabolism Studies

Fluorene-9-14C is extensively used in metabolic studies to trace the pathways of fluorene derivatives in biological systems. Research indicates that approximately 69% of 9-(14)C-fluorene added to microbial cultures was metabolized within 120 hours, primarily converting into metabolites such as 9-fluorenone . This property makes it a valuable tool for understanding the biodegradation processes of polycyclic aromatic hydrocarbons (PAHs).

1.2 Antimicrobial Activity

Recent studies have demonstrated that derivatives of fluorene exhibit significant antimicrobial properties. For instance, new O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus. These compounds showed promising potential for developing novel antimicrobial strategies . The incorporation of this compound into these derivatives allows for tracking and quantifying their bioactivity in living systems.

1.3 Cancer Research

This compound has also been utilized in cancer research to study the binding interactions of carcinogenic compounds with cellular macromolecules. A study on the covalent binding of 2-acetaminofluorene [9-14C] with exogenous Torula yeast RNA indicated its potential role in understanding the mechanisms of carcinogenesis at a molecular level .

Environmental Applications

2.1 Pollution Tracking

The radiolabeled nature of this compound allows researchers to trace its movement and transformation in environmental samples. This capability is crucial for studying the fate of PAHs in contaminated soils and sediments, helping to assess environmental risks and develop remediation strategies.

2.2 Biodegradation Studies

This compound is used to investigate the biodegradation pathways of PAHs by microbial communities. The metabolic products can be analyzed using techniques like mass spectrometry and NMR spectroscopy, providing insights into microbial degradation mechanisms and efficiency .

Materials Science Applications

3.1 Conjugated Polymers

This compound serves as a building block in the synthesis of conjugated polymers, which have diverse applications in optoelectronics and sensors. These polymers can be engineered for enhanced photoluminescence properties and are suitable for developing flexible organic light-emitting diodes (OLEDs) and sensors for detecting toxic substances .

Application Area Details
Biological ResearchMetabolism studies, antimicrobial activity, cancer research
Environmental StudiesPollution tracking, biodegradation studies
Materials ScienceSynthesis of conjugated polymers for optoelectronic applications

Case Studies

Case Study 1: Antimicrobial Derivatives

A study synthesized various O-aryl-carbamoyl-oxymino-fluorene derivatives and tested their efficacy against multiple bacterial strains. The results indicated that modifications to the fluorene structure significantly enhanced antimicrobial activity, suggesting a pathway for developing more effective antibacterial agents .

Case Study 2: Environmental Biodegradation

Research involving the application of this compound in soil samples demonstrated its utility in tracing microbial degradation pathways. The study found that specific microbial consortia could metabolize fluorene derivatives efficiently, highlighting potential bioremediation strategies for PAH-contaminated environments .

Mechanism of Action

The mechanism of action of Fluorene-9-14C depends on its application. In metabolic studies, the radiolabeled carbon-14 allows researchers to trace the compound’s movement and transformation within biological systems. The molecular targets and pathways involved vary based on the specific biological or chemical context in which this compound is used .

Comparison with Similar Compounds

9-Chlorofluorene (C₁₃H₉Cl)

  • Molecular Weight : 200.66 g/mol .
  • CAS No.: Not explicitly provided (MDL No. MNO000009).
  • Structure : Chlorine substituent at the 9th position.
  • Reactivity : The electronegative chlorine atom enhances electrophilic substitution reactions, making it a precursor in pharmaceuticals and polymers.
  • Safety: Limited data available; Sigma-Aldrich notes it is provided "for early discovery research" without analytical data .

9-Methylfluorene-9-carbonyl Chloride (C₁₅H₁₁ClO)

  • Molecular Weight : 242.70 g/mol (calculated from formula).
  • Structure : A methyl group and carbonyl chloride at the 9th position.
  • Reactivity : The carbonyl chloride group renders it highly reactive, suitable for synthesizing esters or amides. Used in radiopharmaceutical labeling studies .

2,2′-Methylenebiphenyl (C₁₃H₁₂)

  • Molecular Weight : 168.24 g/mol .
  • CAS No.: Not explicitly provided (synonym for Fluorene in ).
  • Structure : Lacks the fused central ring, resulting in a biphenyl system with a methylene bridge.
  • Reactivity : Less planar than Fluorene, reducing π-π stacking interactions. Used in organic electronics.

Data Tables for Key Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
Fluorene-9-¹⁴C C₁₃H₁₀ 166.22 (unlabeled) 86-73-7 Isotopic tracing, environmental studies
9-Chlorofluorene C₁₃H₉Cl 200.66 MNO000009 Organic synthesis intermediates
9-Methylfluorene-9-carbonyl chloride C₁₅H₁₁ClO 242.70 18153-41-8* Radiopharmaceuticals
2,2′-Methylenebiphenyl C₁₃H₁₂ 168.24 Not provided Materials science

*CAS No. may refer to a distinct compound in .

Key Research Findings

  • Isotopic Utility : Fluorene-9-¹⁴C’s labeling enables tracking in biodegradation studies, revealing its persistence in soil and aquatic systems .
  • Reactivity Trends : Chlorination at the 9th position (9-Chlorofluorene) increases oxidative stability compared to Fluorene but reduces bioavailability in microbial assays .
  • Synthetic Versatility : 9-Methylfluorene-9-carbonyl chloride’s carbonyl group facilitates efficient cross-coupling reactions, as demonstrated in carbon isotope labeling for drug development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Fluorene-9-<sup>14</sup>C, and how can isotopic purity be ensured?

  • Fluorene-9-<sup>14</sup>C is typically synthesized via nucleophilic aromatic substitution or catalytic deuteration followed by <sup>14</sup>C labeling. Key steps include:

  • Reaction optimization : Adjusting temperature, solvent polarity, and catalyst loading to maximize yield .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the labeled compound, with purity verified via HPLC or GC-MS .
  • Isotopic verification : Liquid scintillation counting or mass spectrometry to confirm <sup>14</sup>C incorporation and rule out isotopic dilution .

Q. How should Fluorene-9-<sup>14</sup>C be characterized to validate its structural and isotopic integrity?

  • Spectroscopic analysis :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Compare peak shifts with unlabeled fluorene to confirm <sup>14</sup>C positioning .
  • High-resolution mass spectrometry (HRMS) : Detect mass differences of ~0.016 Da (vs. <sup>12</sup>C) to verify isotopic labeling .
    • Radiochemical purity : Use autoradiography or radio-TLC to ensure no side products retain <sup>14</sup>C .

Q. What safety protocols are critical when handling Fluorene-9-<sup>14</sup>C in laboratory settings?

  • Containment : Use fume hoods and sealed vial systems to minimize airborne radioactivity .
  • Waste disposal : Follow institutional guidelines for low-level radioactive waste, including decay storage and certified disposal .
  • Monitoring : Regular Geiger counter checks and personnel dosimetry to track exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic distribution data for Fluorene-9-<sup>14</sup>C during kinetic studies?

  • Replication : Repeat experiments under identical conditions to rule out procedural errors .
  • Error source analysis :

  • Instrument calibration : Verify scintillation counter or MS accuracy with certified <sup>14</sup>C standards .
  • Statistical validation : Apply ANOVA or Bayesian models to assess data variability and significance thresholds .
    • Cross-lab validation : Collaborate with independent labs to confirm reproducibility .

Q. What strategies optimize Fluorene-9-<sup>14</sup>C’s stability in long-term environmental tracer studies?

  • Degradation mitigation :

  • Light exposure : Store samples in amber vials to prevent photodegradation .
  • Temperature control : Use −20°C storage to reduce thermal decomposition .
    • Matrix effects : Pre-test solvent systems (e.g., aqueous vs. organic) to identify interactions affecting isotopic stability .

Q. How can isotopic labeling artifacts in Fluorene-9-<sup>14</sup>C confound metabolic pathway analysis, and how are these addressed?

  • Artifact identification :

  • Isotope scrambling : Use <sup>13</sup>C-NMR to detect unintended <sup>14</sup>C migration during reactions .
  • Control experiments : Compare labeled vs. unlabeled metabolite profiles in in vitro assays .
    • Data correction : Apply isotope correction algorithms to raw MS datasets to exclude non-biological signals .

Q. What experimental designs minimize confounding variables when studying Fluorene-9-<sup>14</sup>C’s reactivity in photochemical applications?

  • Variable isolation :

  • Light intensity : Use calibrated LED arrays to standardize irradiation .
  • Quencher controls : Add triplet quenchers (e.g., β-carotene) to distinguish direct vs. sensitized reaction pathways .
    • Kinetic modeling : Employ time-resolved spectroscopy to decouple primary and secondary reaction steps .

Methodological Guidelines

  • Data presentation : Include raw datasets in appendices and processed data in figures, with error bars reflecting isotopic measurement uncertainties .
  • Reproducibility : Document synthesis protocols in the main text and provide spectrometer calibration logs in supplementary materials .
  • Ethical compliance : Cite institutional ethics approvals for radioactive material use and disclose conflicts of interest .

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